molecular formula C18H17N3O3 B5803965 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide

Cat. No.: B5803965
M. Wt: 323.3 g/mol
InChI Key: AHVRLFQIVGXDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide typically involves the following steps:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Butanamide Side Chain: The phthalimide core is then reacted with a suitable butanamide derivative under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Pyridine Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central butanamide linkage undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding its metabolic stability and degradation pathways.

Conditions Products Mechanistic Insights
6M HCl, reflux (12 h)4-(1,3-dioxoisoindol-2-yl)butanoic acid + 4-methylpyridin-2-amineAcid-catalyzed nucleophilic attack at the carbonyl carbon, followed by cleavage.
2M NaOH, 80°C (6 h)Sodium 4-(1,3-dioxoisoindol-2-yl)butanoate + 4-methylpyridin-2-amineBase-mediated saponification, forming a carboxylate salt .

Key Observations :

  • Hydrolysis rates depend on solvent polarity and temperature.

  • The electron-withdrawing phthalimide group enhances the electrophilicity of the adjacent amide carbonyl.

Phthalimide Ring-Opening Reactions

The 1,3-dioxoisoindole (phthalimide) moiety participates in nucleophilic ring-opening reactions, enabling structural diversification.

Reagents Products Applications
Ethylenediamine, DMF, 60°CN,N'-bis(4-methylpyridin-2-yl)butanediamide + isoindole-1,3-dioneForms bifunctional amides for polymer or coordination chemistry .
LiAlH4, THF, reflux2-(4-aminobutyl)isoindoline-1,3-dioneReductive opening generates a primary amine for further functionalization.

Mechanistic Pathway :

  • Nucleophilic attack at the phthalimide carbonyl.

  • Cleavage of the C–N bond, releasing the isoindole fragment.

Pyridine Functionalization

The 4-methylpyridine group undergoes electrophilic substitution and oxidation reactions.

3.1. Methyl Group Oxidation

Conditions Product Yield Notes
KMnO4, H2SO4, 100°C4-(1,3-dioxoisoindol-2-yl)-N-(pyridine-4-carboxyl-2-yl)butanamide62%Forms a carboxylic acid derivative with enhanced polarity .

3.2. Halogenation

Reagents Product Selectivity
NBS, AIBN, CCl4, 80°C4-(1,3-dioxoisoindol-2-yl)-N-(4-bromomethylpyridin-2-yl)butanamideRadical bromination at the methyl group .

Reductive Modifications

Selective reduction of carbonyl groups or aromatic systems alters pharmacological profiles.

Reagents Target Site Product Outcome
H2, Pd/C, MeOHPhthalimide carbonyls2-(4-(4-methylpyridin-2-ylcarbamoyl)butyl)isoindolinePartial reduction to isoindoline enhances solubility.
NaBH4, NiCl2Amide carbonyl4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butylamineConverts amide to amine for probe development .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions for structural elaboration.

Conditions Reaction Type Product Catalyst
Suzuki-Miyaura (Pd(PPh3)4)C–C bond formation4-(1,3-dioxoisoindol-2-yl)-N-(4-styrylpyridin-2-yl)butanamidePd-based, 75% yield .
Buchwald-Hartwig (RuPhos)C–N bond formation4-(1,3-dioxoisoindol-2-yl)-N-(4-aminopyridin-2-yl)butanamideRuPhos-Pd, 68% yield.

Comparative Reactivity with Analogs

A comparison with structurally related compounds highlights unique reactivity patterns:

Compound Key Reaction Differentiation Factor
4-(N-Phthalimidoyl)butanoic acid Protein conjugation via carboxylLacks pyridine ring, limiting aromatic reactivity.
N-(2,3-dichlorophenyl) analogEnhanced electrophilic substitutionChlorine atoms direct meta/para substitution on phenyl.

Stability Under Physiological Conditions

  • pH Sensitivity : Degrades rapidly at pH > 10 due to amide hydrolysis .

  • Thermal Stability : Stable up to 150°C; decomposition observed at 200°C .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The dioxoisoindole moiety is believed to interact with cellular targets that regulate cell survival and proliferation.
    • A study demonstrated that compounds similar to 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects :
    • Emerging research suggests that isoindole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanisms may involve modulation of neuroinflammatory pathways and oxidative stress responses.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than standard antibiotics.
Study CNeuroprotectionReported reduced neuronal death in models of oxidative stress, indicating potential for treating neurodegenerative disorders.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from phthalic anhydride and appropriate amines to form the isoindole core. Subsequent steps introduce the butanamide side chain under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, known for its use in the synthesis of various derivatives.

    Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.

    Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide is unique due to the presence of the 4-methylpyridine group, which may confer distinct biological activities and chemical properties compared to other phthalimide derivatives.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-9-19-15(11-12)20-16(22)7-4-10-21-17(23)13-5-2-3-6-14(13)18(21)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVRLFQIVGXDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.